Alisol F

Übersicht

Beschreibung

Alisol F is a triterpenoid compound isolated from the rhizomes of Alisma orientale, a plant commonly used in traditional Chinese medicine. This compound is known for its various pharmacological properties, including anti-inflammatory, hepatoprotective, and antiviral activities .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of Alisol F, particularly in the context of liver injury. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and mediators in vitro and in vivo.

Case Study: Liver Injury Model

In a study involving LPS/d-galactosamine-induced acute liver injury in mice, this compound treatment resulted in:

- Decreased serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating liver protection.

- Histopathological improvement in liver tissues .

Hepatoprotective Effects

This compound has been shown to protect against liver damage through various mechanisms:

- Oxidative Stress Reduction : It mitigates oxidative stress by decreasing reactive oxygen species (ROS) production and enhancing antioxidant enzyme activity.

- Cellular Protection : this compound promotes cell survival by preventing apoptosis in liver cells during inflammatory responses .

Anticancer Activity

This compound also exhibits promising anticancer properties, particularly against breast cancer cells.

Mechanisms of Anticancer Action

- Apoptosis Induction : this compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptosis-related proteins such as Bcl-2 .

- ROS Generation : The compound increases intracellular ROS levels, leading to DNA damage and subsequent cell death in cancer cells .

Case Study: Breast Cancer Cells

In a study using MDA-MB-231 breast cancer cells:

- Treatment with this compound resulted in a dose-dependent increase in apoptotic cell populations.

- The compound enhanced the efficacy of conventional chemotherapeutics by inducing oxidative stress and DNA damage .

Summary of Pharmacological Effects

The following table summarizes the key pharmacological effects of this compound:

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduced TNF-α, IL-6, IL-1β production |

| Hepatoprotective | Oxidative stress reduction | Improved liver function tests (ALT, AST) |

| Anticancer | Induction of apoptosis | Increased apoptosis in breast cancer cells |

Wirkmechanismus

Target of Action

Alisol F, a triterpene isolated from Alisma orientale, has been shown to exhibit anti-inflammatory and anti-viral functions . The primary targets of this compound include the farnesoid X receptor , soluble epoxide hydrolase , and other enzymes such as AMPK , HCE-2 , and functional proteins like YAP , LXR . These targets are involved in various biological processes, including anti-atherosclerosis, anti-inflammatory, antioxidant, anti-fibrotic, and anti-proliferative activities .

Mode of Action

This compound interacts with its targets to modulate their activity, leading to a variety of biochemical changes. For instance, this compound can suppress lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-α), and interleukin-1β (IL-1β). It also inhibits the mRNA and protein levels of inducible nitric oxide (iNOS) and cyclooxygenase-2 (COX-2) .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the mitogen-activated protein kinases (MAPKs) , signal transducers , and activators of transcription 3 (STAT3) and nuclear factor κB (NF-κB) pathways involved in the inflammation process of LPS-stimulated RAW 264.7 cells . The phosphorylation of ERK, JNK, p38, and STAT3, and the NF-κB signaling pathway, are suppressed in this compound treated cells .

Result of Action

The result of this compound’s action is a reduction in inflammation and liver injury. In vitro experiments suggest that this compound improves liver pathological injury by inhibiting the production of TNF-α, IL-1β, and IL-6, and significantly decreasing the serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in LPS/d-galactosamine (d-gal)-induced mice .

Biochemische Analyse

Biochemical Properties

Alisol F plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it behaves as an inhibitor of lipopolysaccharide-induced NO production in macrophage RAW 264.7 macrophages and regulates the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, via the MAPK/STAT3/NFκB pathway .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound enhances the chemosensitivity and apoptosis of MCF-7/DOX cells by inhibiting P-glycoprotein-mediated drug efflux .

Molecular Mechanism

The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound is a potent P-glycoprotein (P-gp) inhibitor, which increases the intracellular accumulation and induces nuclear migration of doxorubicin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Alisol F involves the extraction of triterpenoids from the dried rhizomes of Alisma orientale. The process typically includes solvent extraction, followed by chromatographic separation techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the compound .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources. The dried rhizomes are processed using large-scale solvent extraction methods, and the compound is purified using advanced chromatographic techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Alisol F unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essenziell für die Modifizierung der Verbindung, um ihre pharmakologischen Eigenschaften zu verbessern .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid werden unter kontrollierten Bedingungen verwendet, um sauerstoffhaltige funktionelle Gruppen einzuführen.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um bestimmte funktionelle Gruppen zu reduzieren.

Substitution: Substitutionsreaktionen beinhalten oft nukleophile Reagenzien, um bestimmte Atome oder Gruppen innerhalb des Moleküls zu ersetzen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die eine verbesserte oder veränderte biologische Aktivität aufweisen können. Beispielsweise ist this compound 24-Acetat ein Derivat mit signifikanter biologischer Aktivität .

Vergleich Mit ähnlichen Verbindungen

Alisol F gehört zu einer Gruppe von Triterpenoiden, die aus Alisma-Arten isoliert werden. Ähnliche Verbindungen umfassen:

Alisol A: Bekannt für seine lipidsenkende und anti-atherosklerotische Wirkung.

Alisol B: Zeigt leberschützende und entzündungshemmende Eigenschaften.

Eindeutigkeit von this compound: this compound zeichnet sich durch sein breites Spektrum an biologischen Aktivitäten aus, insbesondere durch seine starke entzündungshemmende und leberschützende Wirkung. Seine Fähigkeit, mehrere Signalwege zu modulieren, macht es zu einer wertvollen Verbindung für therapeutische Anwendungen .

Biologische Aktivität

Alisol F, a triterpenoid compound derived from the Alisma species, has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes current findings on the biological activity of this compound, supported by case studies and research data.

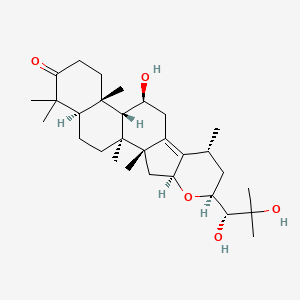

Chemical Structure and Properties

This compound is characterized by its unique triterpenoid structure, which contributes to its various pharmacological effects. The compound's structure allows it to interact with multiple biological pathways, making it a candidate for therapeutic applications.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. A study indicated that this compound effectively suppresses lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages. The results showed that treatment with this compound led to:

- Reduction of Inflammatory Mediators : It inhibited the production of nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) .

- Downregulation of iNOS and COX-2 : this compound decreased the mRNA and protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes in the inflammatory response .

- Pathway Modulation : The compound was found to suppress the phosphorylation of key signaling molecules involved in inflammation, including ERK, JNK, and STAT3, as well as inhibit the nuclear factor kappa B (NF-κB) pathway .

Table 1: Effects of this compound on Inflammatory Markers

| Inflammatory Marker | Effect of this compound |

|---|---|

| Nitric Oxide (NO) | Decreased production |

| IL-6 | Decreased production |

| TNF-α | Decreased production |

| IL-1β | Decreased production |

| iNOS | Downregulated |

| COX-2 | Downregulated |

Hepatoprotective Effects

In addition to its anti-inflammatory properties, this compound has shown potential hepatoprotective effects. In a mouse model of acute liver failure induced by LPS, treatment with this compound resulted in:

- Improved Liver Function : Significant reductions in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels were observed, indicating improved liver function .

- Histopathological Improvement : this compound treatment mitigated liver pathological injury, suggesting its protective role against liver damage .

Anticancer Activity

This compound also exhibits promising anticancer properties. Research has indicated that it can enhance the efficacy of chemotherapeutic agents and inhibit cancer cell proliferation:

- Multidrug Resistance Reversal : this compound 24-acetate was found to reverse multidrug resistance in MCF-7/DOX breast cancer cells by acting as a potent P-glycoprotein inhibitor. This led to increased intracellular accumulation of doxorubicin and enhanced apoptosis in resistant cancer cells .

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines through multiple mechanisms, including modulation of apoptosis-related proteins .

Table 2: Anticancer Effects of this compound

| Cancer Type | Mechanism | Outcome |

|---|---|---|

| Breast Cancer | P-glycoprotein inhibition | Enhanced doxorubicin efficacy |

| Colorectal Cancer | Induction of apoptosis | Reduced cell viability |

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

- A study involving LPS-induced acute liver failure in mice demonstrated that this compound significantly reduced inflammatory cytokines and improved liver function markers .

- In vitro studies on colorectal cancer cells showed that Alisol A, a derivative related to this compound, inhibited cell proliferation and induced apoptosis, highlighting a potential pathway for cancer therapy .

Eigenschaften

IUPAC Name |

(1S,2R,4S,6S,8R,12S,13S,14S,19R)-6-[(1R)-1,2-dihydroxy-2-methylpropyl]-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-16-13-19(25(33)27(4,5)34)35-20-15-30(8)17(23(16)20)14-18(31)24-28(6)11-10-22(32)26(2,3)21(28)9-12-29(24,30)7/h16,18-21,24-25,31,33-34H,9-15H2,1-8H3/t16-,18+,19+,20+,21+,24+,25-,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKJSQIXVXWFBK-SLGDLKFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC2C1=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)O)C(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](O[C@@H]2C1=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)O)[C@H](C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155521-45-2 | |

| Record name | Alisol F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155521452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALISOL F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQC8D2QG5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.